molecular formula C14H19NO4 B023864 N-Boc-L-phenyl-d5-alanine CAS No. 121695-40-7

N-Boc-L-phenyl-d5-alanine

Cat. No.: B023864
CAS No.: 121695-40-7
M. Wt: 270.34 g/mol
InChI Key: ZYJPUMXJBDHSIF-MEKJEUOKSA-N
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Description

N-Boc-L-phenyl-d5-alanine, also known as this compound, is a useful research compound. Its molecular formula is C14H19NO4 and its molecular weight is 270.34 g/mol. The purity is usually 95%.
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Scientific Research Applications

Peptide Nucleic Acid Synthesis

N-Boc-L-phenyl-d5-alanine has been utilized in the synthesis of peptide nucleic acids (PNAs). For instance, Dueholm et al. (1994) demonstrated the synthesis of N-(2-Boc-aminoethyl)-N-(thymin-1-ylacetyl)alanine, preserving chiral integrity. They found that PNAs containing D-forms of this compound showed higher affinity to complementary DNA than those with L-forms (Dueholm et al., 1994).

Polymer Synthesis

Sonu Kumar, Roy, and De (2012) reported on the polymerization of methacrylate containing amino acid-based chiral monomers, such as Boc-L-alanine and Boc-L-phenylalanine. These polymers demonstrated pH responsiveness and potential for delivery applications (Kumar, Roy, & De, 2012).

Ligand Synthesis

In the field of ligand synthesis, Milewska et al. (2005) described the synthesis of compounds like N-Boc-3-[2-(2-quinoxalinyl)benzoxazol-5-yl]alanine, which show specific interactions with metal ions. This has implications for developing specific fluoroionophores for applications such as metal ion sensing (Milewska et al., 2005).

Mechanism of Action

Target of Action

N-Boc-L-phenyl-d5-alanine is a derivative of the amino acid phenylalanine. Phenylalanine is an α-amino acid essential for humans that is found in breast milk of mammals . The term “d5” indicates the presence of deuterium, a stable isotope of hydrogen, and “Boc” refers to the tert-butoxycarbonyl protective group. The primary targets of this compound are likely to be the same as those of phenylalanine, which plays a crucial role in the biosynthesis of other amino acids and some neurotransmitters.

Pharmacokinetics

, which suggests that it may have good bioavailability. The presence of the Boc protective group may influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Safety and Hazards

“N-Boc-L-phenyl-d5-alanine” may be harmful if inhaled, in contact with skin, or if swallowed . It may cause respiratory irritation, moderate skin irritation, and eye irritation . It’s recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye .

Properties

IUPAC Name

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(2,3,4,5,6-pentadeuteriophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4/c1-14(2,3)19-13(18)15-11(12(16)17)9-10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3,(H,15,18)(H,16,17)/t11-/m0/s1/i4D,5D,6D,7D,8D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYJPUMXJBDHSIF-MEKJEUOKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C[C@@H](C(=O)O)NC(=O)OC(C)(C)C)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80584373
Record name N-(tert-Butoxycarbonyl)-L-(2,3,4,5,6-~2~H_5_)phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80584373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121695-40-7
Record name N-(tert-Butoxycarbonyl)-L-(2,3,4,5,6-~2~H_5_)phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80584373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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